1-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid
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Overview
Description
1-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to a difluoropiperidine carboxylic acid moiety. The Fmoc group is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions.
Preparation Methods
The synthesis of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the Fmoc-protected piperidine derivative. One common method involves the reaction of 9-fluorenylmethanol with phosgene to produce fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This intermediate is then reacted with the appropriate piperidine derivative under basic conditions to yield the desired Fmoc-protected compound.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
1-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF (dimethylformamide), to expose the free amine group.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the functional groups present in the molecule.
Coupling Reactions: It is commonly used in peptide synthesis, where the Fmoc-protected amine reacts with carboxylic acids or activated esters to form peptide bonds.
Common reagents used in these reactions include piperidine, DMF, and various coupling agents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIC (diisopropylcarbodiimide).
Scientific Research Applications
1-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amine group for further reactions .
Comparison with Similar Compounds
1-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid can be compared to other Fmoc-protected amino acids and derivatives:
1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid: Similar in structure but with a pyrrolidine ring instead of a piperidine ring.
1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-piperidinecarboxylic acid: Another Fmoc-protected piperidine derivative, differing in the position of the carboxylic acid group.
The uniqueness of this compound lies in its difluorinated piperidine ring, which can impart different chemical properties and reactivity compared to non-fluorinated analogs.
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2NO4/c22-21(23)9-13(19(25)26)10-24(12-21)20(27)28-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRAFFIPIKIDNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(CC1(F)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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